1-(3-Chloro-5-fluorophenyl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPAXMHEBJPCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Chloro 5 Fluorophenyl Propan 1 Ol
Conventional Chemical Synthesis Approaches
Conventional methods for the synthesis of 1-(3-Chloro-5-fluorophenyl)propan-1-ol typically rely on well-established organic reactions, starting from readily available precursors. These routes prioritize scalability and cost-effectiveness.
Synthesis from Halogenated Phenylpropanone Precursors
A primary and widely adopted route for the synthesis of this compound involves the reduction of a corresponding ketone precursor, specifically 3-chloro-1-(3-chloro-5-fluorophenyl)propan-1-one. This method is advantageous due to the relative accessibility of the starting propiophenone (B1677668).
The synthesis of the ketone precursor can be achieved via a Friedel-Crafts acylation reaction. In this process, 1,3-dichloro-5-fluorobenzene (B75098) is reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired 3'-chloro-5'-fluoropropiophenone.
Once the ketone is obtained, the final step is a straightforward reduction of the carbonyl group to a secondary alcohol. This transformation is typically accomplished using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective choice for this reduction, providing the racemic alcohol in high yield. rsc.org
Table 1: Representative Reagents for Ketone Reduction
| Precursor | Reducing Agent | Solvent | Product |
|---|---|---|---|
| 3-chloro-1-(3-chloro-5-fluorophenyl)propan-1-one | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | This compound |
| 3-chloro-1-(3-chloro-5-fluorophenyl)propan-1-one | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | This compound |
Utilization of 3-Chloro-1-propanol (B141029) Derivatives in Synthetic Routes
Synthetic strategies employing derivatives of 3-chloro-1-propanol are less commonly documented for this specific compound but represent a plausible alternative. A theoretical approach could involve a Friedel-Crafts alkylation reaction. In such a scenario, a reactive derivative of 3-chloro-1-propanol, such as 1,3-dichloropropane, could be reacted with 1-chloro-3-fluorobenzene (B165101) in the presence of a Lewis acid catalyst. However, this method often suffers from challenges such as polysubstitution and rearrangement, making it a less controlled and less favorable pathway compared to the reduction of a propiophenone precursor.
Another potential route is through the use of organometallic reagents. For instance, a Grignard reagent could be prepared from a suitably protected 3-chloro-1-halopropane. This organometallic species could then react with 3-chloro-5-fluorobenzaldehyde (B1363420). The subsequent deprotection of the alcohol would yield the target compound. This multi-step process, while feasible, is more complex than the direct reduction of the corresponding ketone.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient approach to complex molecules. However, the application of MCRs for the specific synthesis of this compound is not well-documented in the scientific literature. While MCRs are used to generate libraries of structurally diverse secondary alcohols, a specific protocol for this target compound has not been prominently reported, suggesting that this is not a conventional or preferred method for its preparation. researchgate.netbohrium.com
Catalytic Synthesis of this compound
Catalytic methods are at the forefront of modern organic synthesis, offering pathways to enantiomerically pure compounds, which are often essential for pharmaceutical applications. These methods include both metal-based asymmetric catalysis and biocatalytic transformations.
Asymmetric Catalytic Reduction Methods
For the production of enantiomerically enriched this compound, the asymmetric catalytic reduction (or hydrogenation) of the prochiral ketone, 3'-chloro-5'-fluoropropiophenone, is the most direct and effective strategy. This approach utilizes a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group, resulting in a predominance of one enantiomer.
A variety of transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium complexed with chiral ligands, are employed for this purpose. For instance, studies on the structurally similar β-chloro-propiophenone have shown that supported iron-based chiral catalysts can achieve high yield and enantioselectivity. ccsenet.org Similarly, ruthenium-phosphine complexes are known to be highly effective for the asymmetric hydrogenation of aryl alkyl ketones. google.com The reaction is typically carried out under a hydrogen atmosphere, and the choice of catalyst, solvent, and reaction conditions is critical to achieving high enantiomeric excess (e.e.).
Table 2: Examples of Asymmetric Catalytic Hydrogenation for Similar Ketones
| Substrate | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
|---|---|---|---|---|---|
| β-chloro-propiophenone | Supported iron-based chiral catalyst / KOH | 60 °C, 1.2 MPa H₂ | 99 | 90 | ccsenet.org |
| Aryl Alkyl Ketones | Ru-BINAP / Chiral Diamine | H₂, Base | >95 | >99 | google.com |
Biocatalytic Transformations for Enantioselective Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes, such as ketoreductases and lipases, can operate under mild conditions and often provide exceptionally high levels of stereoselectivity.
Asymmetric Reduction with Ketoreductases (KREDs): Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, using a cofactor such as NADH or NADPH. rsc.org A wide range of KREDs have been identified and engineered to accept various substrates. For the synthesis of enantiopure this compound, a suitable KRED would be used to reduce 3'-chloro-5'-fluoropropiophenone. Research on the related substrate, 3-chloro-1-phenyl-1-propanone, has demonstrated that KREDs from organisms like Novosphingobium aromaticivorans can produce the corresponding (S)-alcohol with excellent enantiomeric excess. rsc.org This approach is highly attractive for industrial applications due to its high selectivity and environmentally benign nature. nih.govnih.gov
Kinetic Resolution with Lipases: An alternative biocatalytic method is the kinetic resolution of the racemic alcohol. In this process, a lipase (B570770) is used to selectively acylate one enantiomer of the racemic this compound, leaving the other enantiomer unreacted. nih.gov Lipases such as Candida antarctica lipase B (often immobilized as Novozym 435) are commonly used for this purpose. nih.gov The reaction involves an acyl donor, like vinyl acetate, and an organic solvent. mdpi.com The result is a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated. This method is highly effective, although the maximum theoretical yield for a single enantiomer is 50%.
Table 3: Biocatalytic Methods for Enantioselective Synthesis of Related Chiral Alcohols
| Method | Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e., %) | Reference |
|---|---|---|---|---|---|
| Asymmetric Reduction | 3-chloro-1-phenyl-1-propanone | KRED (N. aromaticivorans) | (S)-3-chloro-1-phenyl-1-propanol | 99.6 | rsc.org |
| Kinetic Resolution | rac-3-chloro-1-(thiophen-2-yl)propan-1-ol | Lipase (Pseudomonas sp.) | (S)-alcohol / (R)-ester | >99 | nih.gov |
| Kinetic Resolution | rac-1-phenyl 1-propanol | Novozym 435 (Lipase) | (S)-alcohol | 95 | nih.gov |
Enzyme-Mediated Kinetic Resolutions
Enzyme-mediated kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. For the synthesis of chiral phenylpropanols, this often involves the acylation of the alcohol.
While specific studies on the enzyme-mediated kinetic resolution of this compound are not extensively documented, valuable insights can be drawn from research on structurally similar compounds. For instance, the dynamic kinetic resolution of 3-chloro-1-phenylpropan-1-ol (B142418) has been successfully achieved using Lipase B from Candida antarctica (CALB). In this process, a racemic mixture of the alcohol is reacted with an acyl donor in the presence of the lipase and a racemization catalyst. The lipase selectively acylates one enantiomer, and the racemization catalyst continuously converts the unreacted enantiomer to the reactive one, theoretically allowing for a 100% yield of the desired acylated product.
A typical procedure would involve dissolving the racemic this compound in a suitable organic solvent, such as toluene (B28343), along with an acyl donor like a 4-chlorophenol (B41353) ester. The lipase CALB and an acidic resin as a racemization catalyst are then added. The reaction is typically agitated at a controlled temperature until one enantiomer is completely converted to its ester. Subsequent hydrolysis of the ester yields the enantiomerically pure alcohol.
Table 1: Representative Conditions for Dynamic Kinetic Resolution of a Phenylpropanol Analog
| Parameter | Condition |
|---|---|
| Substrate | 3-chloro-1-phenylpropan-1-ol |
| Enzyme | Lipase CALB |
| Acyl Donor | 4-chlorophenol acetate |
| Racemization Catalyst | Acidic Resin CD550 |
| Solvent | Toluene |
| Temperature | 45°C |
| Reaction Time | 12 hours |
| Enantiomeric Excess (ee) | >99% |
| Yield | High |
Microbial Biotransformations and Stereoselective Reductions
Microbial biotransformations offer an alternative and often more environmentally friendly approach to producing chiral alcohols. This method employs whole microbial cells, which contain a variety of enzymes capable of catalyzing stereoselective reductions of corresponding ketones. The precursor for this compound would be 3-chloro-5-fluoro-propiophenone.
Numerous studies have demonstrated the efficacy of various microorganisms in the stereoselective reduction of substituted acetophenones and propiophenones. Fungi such as Aspergillus, Penicillium, and yeasts like Saccharomyces cerevisiae and Candida species are commonly used. These microorganisms can exhibit high enantioselectivity, often following Prelog's rule to yield the (S)-enantiomer, although anti-Prelog selectivity has also been observed.
The process generally involves incubating the ketone substrate with a culture of the selected microorganism in a suitable growth medium. The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize both conversion and enantioselectivity. For instance, studies on the bioreduction of chloroacetophenones have shown that Saccharomyces cerevisiae can effectively reduce the ketone to the corresponding alcohol with high stereoselectivity. Similarly, soil-isolated fungal strains like Penicillium rubens have demonstrated the ability to reduce halogenated acetophenones with high conversion and enantiomeric excess.
Table 2: Microbial Strains Used for the Reduction of Substituted Ketones
| Microorganism | Substrate Class | Typical Enantioselectivity |
|---|---|---|
| Saccharomyces cerevisiae | Chloroacetophenones | High |
| Penicillium rubens | Fluoro- and Chloroacetophenones | High (often >90% ee) |
| Aspergillus niger | Substituted Acetophenones | High (up to 99% ee) |
| Candida tropicalis | Acetophenone and its analogues | High (often >99% ee) |
Stereochemical Control in the Formation of this compound
Achieving a high degree of stereochemical control is paramount in the synthesis of single-enantiomer compounds. This can be accomplished through enantioselective synthesis, diastereoselective approaches, or the resolution of racemic mixtures.
Enantioselective Synthesis Protocols and Chiral Induction
Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule. In the context of this compound, this would typically involve the asymmetric reduction of the corresponding ketone, 3-chloro-5-fluoro-propiophenone. This can be achieved using chiral reducing agents or catalysts.
Microbial and enzymatic reductions, as discussed in section 2.2.2.2, are also a form of enantioselective synthesis, where the chirality of the enzymes within the microbial cells dictates the stereochemical outcome of the reduction.
Diastereoselective Synthesis Approaches
Diastereoselective synthesis is a strategy used when a molecule contains multiple stereocenters. In the case of this compound, which has one stereocenter, this approach is less directly applicable unless it is part of a larger molecule with other chiral centers. However, if a chiral auxiliary is used, a diastereoselective reaction could be employed to create the desired stereocenter, followed by the removal of the auxiliary. This adds extra steps to the synthesis and is often less efficient than direct enantioselective methods or resolution for a molecule with a single stereocenter.
Resolution of Racemic Mixtures
The resolution of racemic mixtures is a common and practical approach to obtaining enantiomerically pure compounds. As detailed in section 2.2.2.1, enzyme-mediated kinetic resolution is a highly effective method. This technique relies on the differential rate of reaction of the two enantiomers with an enzyme.
In addition to enzymatic methods, classical resolution techniques can be employed. This involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. For instance, the racemic this compound could be esterified with a chiral carboxylic acid. The resulting diastereomeric esters often have different physical properties, such as solubility, allowing for their separation by crystallization or chromatography. After separation, the desired diastereomer is hydrolyzed to yield the enantiomerically pure alcohol.
Dynamic kinetic resolution, as previously mentioned, is an advanced form of kinetic resolution that combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, thereby overcoming the 50% theoretical yield limit of standard kinetic resolution.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. The synthesis of this compound can be made more sustainable by considering several of these principles.
Use of Biocatalysts: The use of enzymes and whole microbial cells, as described in sections 2.2.2.1 and 2.2.2.2, is a cornerstone of green chemistry. Biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH), are biodegradable, and often exhibit high selectivity, reducing the need for protecting groups and minimizing side products.
Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Green solvents such as water, ethanol, or other bio-based solvents are preferred over hazardous organic solvents. For instance, conducting microbial biotransformations in aqueous media is an inherently green approach. In enzymatic resolutions, the use of less toxic solvents like toluene can be replaced by greener alternatives where possible.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric catalytic reductions generally have high atom economy.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often the case with biocatalytic methods, significantly reduces energy consumption compared to traditional chemical syntheses that may require heating or cooling.
Renewable Feedstocks: While the starting materials for this compound are typically derived from petrochemical sources, the broader application of green chemistry encourages the development of synthetic pathways from renewable feedstocks in the long term.
By integrating these principles, the synthesis of this compound can be performed in a more environmentally responsible and sustainable manner.
Employment of Sustainable Solvents and Solvent-Free Reaction Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents for reactions like the Grignard synthesis, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), raise concerns due to their volatility, flammability, and potential for peroxide formation.
Sustainable Solvents in Grignard Reactions: Research has identified greener alternatives to traditional ethereal solvents for Grignard reactions. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior option. rsc.orgresearchgate.net Derived from renewable resources like corncobs, 2-MeTHF exhibits limited miscibility with water, which simplifies aqueous work-ups and product isolation, reducing the need for additional extraction solvents. journalijdr.com Its higher boiling point (80°C) compared to THF (66°C) can also lead to faster reaction times for sluggish Grignard formations. journalijdr.com Cyclopentyl methyl ether (CPME) is another green solvent alternative that is more stable towards peroxide formation and has a favorable azeotrope with water for easier drying. rsc.org The use of these solvents can significantly improve the safety and environmental profile of the Grignard synthesis of this compound.
Interactive Data Table: Comparison of Solvents for Grignard Reactions
| Solvent | Source | Key Advantages |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | Limited water miscibility, easier work-up, higher boiling point. |
| Cyclopentyl methyl ether (CPME) | Petrochemical | Resistance to peroxide formation, forms azeotrope with water for easy drying. |
| Tetrahydrofuran (THF) | Petrochemical | Traditional solvent, good performance but water miscible, leading to more complex work-ups. |
Sustainable Solvents in Ketone Reduction: For the reduction of 1-(3-chloro-5-fluorophenyl)propan-1-one (B2706213), catalytic hydrogenation is a greener alternative to stoichiometric metal hydride reagents. The choice of solvent for hydrogenation is also critical. While alcohols like methanol and ethanol are common, there is a push towards more benign options. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. nih.gov The development of water-tolerant catalysts can enable the reduction to be performed in aqueous media. nih.gov
Solvent-Free Reaction Conditions: An even more sustainable approach is the elimination of solvents altogether.
Solvent-Free Grignard Reactions: Mechanochemical methods, such as ball milling, have been shown to facilitate Grignard reactions with minimal use of organic solvents. mdpi.com This technique can overcome solubility issues and significantly reduce hazardous waste.
Solvent-Free Ketone Reductions: Solid-state reductions of ketones using sodium borohydride activated by a solid acid under solvent-free conditions have been reported. mdpi.com These methods often involve simple grinding of the reactants and can lead to high yields with minimal waste.
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.
Atom Economy in the Synthesis of this compound:
Grignard Reaction: The Grignard reaction of 3-chloro-5-fluorobenzaldehyde with ethylmagnesium bromide, followed by an acidic workup, is an addition reaction. In an ideal scenario where the workup simply involves the addition of a proton, the atom economy can be quite high as all the atoms from the aldehyde and the ethyl group of the Grignard reagent are incorporated into the final product. The main byproduct is a magnesium salt.
Ketone Reduction:
Catalytic Hydrogenation: The reduction of 1-(3-chloro-5-fluorophenyl)propan-1-one via catalytic hydrogenation represents a highly atom-economical process. In this reaction, the ketone reacts with hydrogen gas (H₂) in the presence of a catalyst to yield the desired alcohol. Theoretically, this is an addition reaction with 100% atom economy, as all atoms of the reactants are incorporated into the product. organic-chemistry.org
Hydride Reduction: In contrast, reduction with stoichiometric hydride reagents like sodium borohydride (NaBH₄) has a lower atom economy. While effective, the boron and sodium atoms, along with any unreacted hydrides, end up as inorganic byproducts that need to be separated and disposed of.
Reaction Efficiency: Beyond theoretical atom economy, the practical reaction efficiency, or yield, is a crucial factor. Green synthetic methods aim for high yields to maximize resource utilization and minimize the generation of byproducts from side reactions. For the Grignard synthesis of substituted benzylic alcohols, yields can be excellent, often exceeding 90% when conducted in optimized solvents like 2-MeTHF. rsc.org Similarly, catalytic hydrogenation of halogenated phenyl ketones can proceed with high efficiency, often achieving near-quantitative conversion with the appropriate catalyst and reaction conditions. organic-chemistry.org
Interactive Data Table: Atom Economy of Synthetic Routes
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| Grignard Reaction | 3-chloro-5-fluorobenzaldehyde, Ethylmagnesium bromide, H⁺ source | This compound | Magnesium salts | High |
| Catalytic Hydrogenation | 1-(3-chloro-5-fluorophenyl)propan-1-one, H₂ | This compound | None | 100% |
| Hydride Reduction (NaBH₄) | 1-(3-chloro-5-fluorophenyl)propan-1-one, NaBH₄ | This compound | Borate salts, Sodium salts | Moderate |
Waste Minimization and Process Intensification Strategies
The reduction of waste and the intensification of chemical processes are key tenets of green engineering and chemistry, directly impacting the sustainability and economic viability of synthesizing active pharmaceutical ingredients (APIs) and their intermediates. cetjournal.itresearchgate.net
Waste Minimization:
Catalysis: The shift from stoichiometric reagents to catalytic methods is a cornerstone of waste reduction. In the synthesis of this compound, employing catalytic hydrogenation for the ketone reduction step eliminates the large quantities of inorganic waste (borate salts) generated from hydride reagents like NaBH₄. organic-chemistry.org
Avoiding Hazardous Reagents: Designing synthetic routes that avoid toxic and hazardous materials is crucial. For instance, developing catalytic systems that can operate under milder conditions (lower temperatures and pressures) reduces energy consumption and the risks associated with high-pressure hydrogenations.
Process Intensification: Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. cetjournal.it For the synthesis of this compound, several strategies can be employed:
Continuous Flow Synthesis: Transitioning from traditional batch reactors to continuous flow systems offers numerous advantages. cetjournal.itresearchgate.net
For the highly exothermic Grignard reaction, continuous stirred-tank reactors (CSTRs) provide superior heat management, leading to a safer process and potentially fewer side products. cetjournal.it
In catalytic hydrogenation, catalyst-coated tube reactors or packed-bed reactors can be used in a continuous flow setup. nih.gov This allows for precise control of reaction parameters, efficient catalyst utilization, and easy separation of the product from the heterogeneous catalyst.
Interactive Data Table: Process Intensification Strategies
| Strategy | Traditional Method | Intensified Approach | Key Benefits |
| Reactor Technology | Large batch reactors | Continuous Stirred-Tank Reactors (CSTRs), Catalyst-coated tube reactors | Improved safety, better heat and mass transfer, smaller footprint. |
| Process Steps | Isolation of intermediates | Telescoped (in-line) reactions | Reduced solvent use, shorter process time, less manual handling. |
| Catalyst Use | Batch-wise addition and filtration | Packed-bed or wall-coated catalysts in flow reactors | Efficient catalyst use and recovery, simplified product separation. |
Chemical Transformations and Reactivity Studies of 1 3 Chloro 5 Fluorophenyl Propan 1 Ol
Reactions Involving the Secondary Alcohol Functionality
The secondary alcohol group is a primary site for chemical modification in 1-(3-chloro-5-fluorophenyl)propan-1-ol, allowing for transformations such as oxidation, esterification, and etherification.
Oxidation Reactions Leading to Carbonyl Compounds
The secondary benzylic alcohol moiety of this compound can be readily oxidized to the corresponding ketone, 1-(3-chloro-5-fluorophenyl)propan-1-one (B2706213). A variety of oxidizing agents can achieve this transformation, ranging from chromium-based reagents to milder, more selective modern methods. rsc.orgresearchgate.net The benzylic position of the alcohol may facilitate oxidation. acs.org
Common methods for the oxidation of secondary alcohols include:
Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone) are effective for oxidizing secondary alcohols to ketones.
Dess-Martin Periodinane (DMP): This is a mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions.
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, offering a mild route to the ketone.
Photochemical Aerobic Oxidation: Green chemistry approaches utilizing photocatalysts, such as Eosin Y, and molecular oxygen (O₂) as the oxidant can convert benzylic alcohols to the corresponding carbonyl compounds under mild conditions. organic-chemistry.orgrsc.org
| Oxidizing Agent/System | Expected Product | Typical Conditions |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | 1-(3-Chloro-5-fluorophenyl)propan-1-one | CH₂Cl₂, Room Temperature |
| Dess-Martin Periodinane (DMP) | 1-(3-Chloro-5-fluorophenyl)propan-1-one | CH₂Cl₂, Room Temperature |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 1-(3-Chloro-5-fluorophenyl)propan-1-one | CH₂Cl₂, -78 °C to Room Temperature |
Esterification and Etherification Reactions
The hydroxyl group of this compound can participate in esterification and etherification reactions to form a variety of derivatives.
Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative. libretexts.org
Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is an equilibrium process, often requiring removal of water to drive the reaction to completion. researchgate.net
Reaction with Acyl Chlorides or Anhydrides: A more reactive and often higher-yielding method involves treating the alcohol with an acyl chloride or acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. libretexts.orgiiste.org
Etherification: The formation of an ether linkage can be achieved through several methods, most notably the Williamson ether synthesis. byjus.com
Williamson Ether Synthesis: This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether. For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. byjus.commasterorganicchemistry.com
| Reaction Type | Reagents | Expected Product | Typical Conditions |
|---|---|---|---|
| Esterification | Acetyl Chloride, Pyridine | 1-(3-Chloro-5-fluorophenyl)propyl acetate | CH₂Cl₂, 0 °C to Room Temperature |
| Esterification | Benzoic Acid, H₂SO₄ (cat.) | 1-(3-Chloro-5-fluorophenyl)propyl benzoate | Toluene (B28343), Reflux (with Dean-Stark trap) |
| Etherification | 1) NaH; 2) CH₃I | 1-(1-Methoxypropyl)-3-chloro-5-fluorobenzene | THF, 0 °C to Room Temperature |
Reactivity of the Aryl Halogen Substituents
The chloro and fluoro substituents on the aromatic ring are key sites for functionalization, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.com In this compound, the chloro and fluoro groups are themselves electron-withdrawing but are positioned meta to each other. This arrangement does not provide the necessary resonance stabilization for the SₙAr intermediate. chemistrysteps.com
Consequently, forcing conditions (high temperature and pressure) would likely be required for substitution to occur with strong nucleophiles like sodium hydroxide (B78521) or sodium methoxide. Under such conditions, the reaction may lack selectivity. The C-F bond is generally much stronger than the C-Cl bond; however, in the context of SₙAr reactions, fluoride (B91410) can be a better leaving group than chloride because the highly electronegative fluorine atom strongly polarizes the carbon atom, facilitating the initial nucleophilic attack, which is often the rate-determining step. youtube.com
Cross-Coupling Methodologies for Aryl Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aryl halide positions. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds.
Heck Coupling: This involves the reaction of the aryl halide with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with an amine.
The relative reactivity of the C-Cl and C-F bonds is a critical consideration. C-Cl bonds are significantly more reactive than C-F bonds in palladium-catalyzed oxidative addition steps. nih.gov Therefore, selective cross-coupling at the C-Cl position is generally achievable while leaving the C-F bond intact, by carefully choosing the catalyst, ligands, and reaction conditions. nsf.govnih.govresearchgate.net Coupling at the C-F bond is much more challenging and typically requires specialized, highly active catalyst systems. nih.govrsc.org
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Expected Site of Reaction | Expected Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₂CO₃ | C-Cl | Aryl-aryl coupled product |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOᵗBu | C-Cl | Aryl-amine coupled product |
Derivatization Strategies for Advanced Intermediates
The hydroxyl group is the most reactive site for derivatization, allowing for the synthesis of various advanced intermediates. Key strategies include oxidation, esterification, and etherification. These transformations are fundamental in synthetic chemistry for creating more complex molecules. For instance, derivatization is a common technique used to prepare compounds for analysis or to build precursors for pharmaceutical agents. nih.govjelsciences.com
| Reaction Type | Reagent(s) | Product Class | Example Product Name |
|---|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC) or Swern Oxidation | Ketone | 1-(3-Chloro-5-fluorophenyl)propan-1-one |
| Esterification | Acetyl chloride or Acetic anhydride | Ester | 1-(3-Chloro-5-fluorophenyl)propyl acetate |
| Etherification (Williamson Synthesis) | Sodium hydride (NaH) followed by an alkyl halide (e.g., CH₃I) | Ether | 1-(3-Chloro-5-fluorophenyl)-1-methoxypropane |
Comparative Reactivity Analysis with Structurally Related Halogenated Propanols
The reactivity of this compound can be better understood by comparing it with other halogenated propanols. The key factors influencing reactivity are the nature of the halogen substituent on the ring and the position of the hydroxyl group on the propane (B168953) chain.
Influence of the Halogen: The reactivity of aryl halides in reactions like nucleophilic substitution is heavily dependent on the carbon-halogen bond strength. The bond strength decreases down the halogen group: C-F > C-Cl > C-Br > C-I. msu.educhemistryguru.com.sg Therefore, a hypothetical analogue like 1-(3-bromo-5-fluorophenyl)propan-1-ol would have a weaker C-Br bond compared to the C-Cl bond in the target molecule, making it theoretically more susceptible to cleavage, although SNAr would still be challenging without activation. chemistryguru.com.sg The reactivity of halogens generally decreases in the order F₂ > Cl₂ > Br₂ > I₂ for reactions like free-radical halogenation, but for leaving group ability in substitution/elimination, the reverse is often true. msu.edu
Influence of the Alcohol Position: The rate of dehydration for alcohols follows the order: tertiary (3°) > secondary (2°) > primary (1°). quora.com This is due to the relative stability of the carbocation intermediate formed during the E1 reaction. Since this compound is a secondary alcohol, it would undergo dehydration faster than a primary isomer, such as 3-(3-chloro-5-fluorophenyl)propan-1-ol, but slower than a tertiary isomer, like 2-(3-chloro-5-fluorophenyl)propan-2-ol, because a tertiary carbocation is more stable than a secondary one. quora.com
| Compound Name | Molecular Formula | Key Structural Feature | Expected Reactivity Highlight |
|---|---|---|---|
| This compound | C₉H₁₀ClFO | Target compound; secondary alcohol. | Undergoes E1 dehydration; C-Cl bond is unreactive to substitution. |
| 1-(3-Bromo-5-fluorophenyl)propan-1-ol (Hypothetical) | C₉H₁₀BrFO | Bromo-analogue. | C-Br bond is weaker than C-Cl, but still relatively unreactive in SNAr. chemistryguru.com.sg |
| 2-(3-Chloro-5-fluorophenyl)propan-2-ol (Hypothetical) | C₉H₁₀ClFO | Tertiary alcohol isomer. | Expected to undergo dehydration much faster than the secondary isomer due to tertiary carbocation stability. quora.com |
| 1-(3-Chloro-5-ethyl-2-fluorophenyl)propan-2-ol nih.gov | C₁₁H₁₄ClFO | Different substitution pattern on the ring and alcohol position. | Reactivity influenced by additional steric and electronic effects from ethyl and ortho-fluoro groups. |
| 1-Chloro-3-(2,4,5-trifluorophenyl)propan-2-ol nih.gov | C₉H₈ClF₃O | Alkyl chloride; multiple fluoro substituents. | The chloro group is on the alkyl chain, making it susceptible to SN2 substitution, unlike the aryl chloride in the target compound. |
Spectroscopic Data for this compound Remains Elusive in Publicly Available Resources
The intended analysis, which was to include detailed discussions on Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, cannot be completed without the foundational spectral data. This includes specific chemical shifts, coupling constants, and correlation data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and advanced 2D NMR techniques (such as COSY, HSQC, and HMBC), as well as specific vibrational frequencies from Fourier-Transform Infrared (FT-IR) spectroscopy.
General principles of these analytical techniques are well-established. For instance, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. ¹⁹F NMR is a highly sensitive technique used to probe the environment of fluorine atoms, which is particularly relevant for this compound. 2D NMR experiments are crucial for establishing connectivity between atoms, and FT-IR spectroscopy is used to identify functional groups. However, applying these principles to generate a scientifically accurate and detailed analysis requires the actual experimental spectra of this compound.
Without access to a specific research article or a comprehensive database entry that details the spectroscopic characterization of this compound, the generation of the requested in-depth article with data tables and detailed research findings is not possible at this time. The scientific community relies on published, peer-reviewed data to ensure accuracy and reliability, and such data for this specific compound could not be located in the conducted search of publicly available resources.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Chloro 5 Fluorophenyl Propan 1 Ol
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly valuable for the unambiguous assignment of the absolute configuration of chiral molecules in solution. researchgate.net For a chiral alcohol like 1-(3-Chloro-5-fluorophenyl)propan-1-ol, which possesses a stereogenic center at the carbon atom bearing the hydroxyl group, VCD provides a definitive method to determine whether the molecule is in the (R) or (S) configuration.
The process involves measuring the experimental VCD spectrum of an enantiomerically pure sample and comparing it to the theoretical spectrum calculated using quantum chemical methods, typically Density Functional Theory (DFT). nih.gov The absolute configuration is assigned by matching the signs and relative intensities of the observed VCD bands to the calculated spectrum for one of the enantiomers. A good agreement between the experimental and calculated spectra provides a high-confidence assignment of the absolute configuration. researchgate.net
For this compound, the VCD signals of interest would likely arise from the vibrational modes of the chiral center and its immediate surroundings, including the C-O-H bending, C-H bending, and vibrations associated with the propanol (B110389) backbone coupled to the substituted phenyl ring. Studies on analogous chiral alcohols, such as 1-phenyl-1-propanol, have demonstrated that VCD is highly sensitive to the conformational preferences and intermolecular interactions, like hydrogen bonding, which can influence the spectrum. rsc.orgbohrium.com The analysis of this compound would similarly require consideration of various conformers to achieve an accurate theoretical model.
Table 1: Hypothetical VCD Spectral Data for (S)-1-(3-Chloro-5-fluorophenyl)propan-1-ol
| Frequency (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated ΔA x 10⁻⁵ | Vibrational Assignment |
|---|---|---|---|
| 1450 | +2.5 | +2.8 | CH₂ Scissoring |
| 1375 | -1.8 | -2.1 | CH₃ Symmetric Bend |
| 1280 | +3.1 | +3.5 | C-O-H Bend / C-H Wag |
| 1150 | -4.2 | -4.9 | C-O Stretch / Phenyl Ring Mode |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint characterized by the molecular ion peak and various fragment ion peaks, which provides valuable structural information.
For this compound (molecular weight ≈ 188.6 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak at m/z 188, with a characteristic M+2 peak at m/z 190 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org
Alpha-Cleavage: The most favorable alpha-cleavage would involve the loss of the ethyl radical (•CH₂CH₃, 29 Da), resulting in a stable, resonance-stabilized fragment ion at m/z 159. This fragment would retain the chlorofluorophenyl ring and the hydroxyl group.
Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion would produce a fragment at m/z 170.
Benzylic Cleavage: Cleavage of the C-C bond between the phenyl ring and the propanol chain can lead to fragments corresponding to the substituted phenyl ring.
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, it allows for very accurate mass measurements. For this compound, ESI-TOF-MS would be used to confirm the molecular weight by observing the protonated molecule at m/z 189. The high mass accuracy of the TOF analyzer provides data that can be used to determine the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. Using a technique like ESI-TOF, the exact mass of the protonated molecule [M+H]⁺ of this compound (C₉H₁₁ClFO⁺) would be measured. This experimental mass can then be compared to the calculated theoretical mass to confirm the molecular formula.
Table 2: Predicted HRMS Data for this compound
| Ion Formula | Ion Type | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
|---|---|---|---|---|
| C₉H₁₀³⁵ClFO | [M]⁺• | 188.0404 | 188.0401 | -1.6 |
| C₉H₁₁³⁵ClFO | [M+H]⁺ | 189.0483 | 189.0480 | -1.6 |
| C₉H₁₀³⁵ClFO | [M-H₂O]⁺• | 170.0298 | 170.0295 | -1.8 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates compounds in a mixture via liquid chromatography before they are detected by a mass spectrometer. This method is ideal for analyzing the purity of a sample of this compound and for identifying any impurities or related substances.
A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with a modifier like formic acid to promote ionization), would be employed to separate the target compound from any starting materials, byproducts, or degradation products. The eluent would be introduced into an ESI source, and the mass spectrometer would monitor for the m/z of the protonated molecule (189) and its fragments, confirming the identity of the peak at a specific retention time.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide a wealth of structural information, including bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.
For this compound, a crystallographic analysis would unequivocally confirm the substitution pattern on the phenyl ring. Crucially, for a chiral compound crystallized as a single enantiomer or as a conglomerate, the analysis can also determine the absolute configuration, providing an independent confirmation of results from VCD. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement. nih.gov The hydroxyl group would likely act as a hydrogen bond donor to an adjacent molecule's hydroxyl oxygen or one of the halogen atoms, forming chains or networks in the crystal lattice.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.89 |
| b (Å) | 14.52 |
| c (Å) | 6.15 |
| β (°) | 105.2 |
| Volume (ų) | 507.8 |
| Z | 2 |
| Key Bond Length (C-OH) | 1.43 Å |
| Key Torsion Angle (C-C-C-O) | -175.0° |
Computational Chemistry and Theoretical Investigations of 1 3 Chloro 5 Fluorophenyl Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structures and molecular properties. For 1-(3-chloro-5-fluorophenyl)propan-1-ol, these methods can elucidate its geometry, stability, and vibrational characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), is employed to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.govnih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated vibrational spectrum with experimental data from infrared (IR) and Raman spectroscopy helps in the assignment of spectral bands to specific molecular motions. ijrte.org
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.74 Å |
| C-F | 1.35 Å | |
| C-O | 1.43 Å | |
| O-H | 0.96 Å | |
| Bond Angle | C-C-Cl | 119.5° |
| C-C-F | 118.7° | |
| C-O-H | 109.2° | |
| Dihedral Angle | H-O-C-C(propyl) | 60.5° |
Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2), are valuable for conformational analysis. For a flexible molecule like this compound, which has rotational freedom around its single bonds, ab initio methods can be used to explore the potential energy surface. This allows for the identification of different stable conformers (rotational isomers) and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and preferred shapes in the gas phase.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. ijrte.org The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. For this compound, the MEP surface would illustrate regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue).
The electronegative oxygen, fluorine, and chlorine atoms would create regions of negative potential, indicating sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would be a region of positive potential, making it a likely site for nucleophilic interaction. The aromatic ring would also show a nuanced potential distribution due to the influence of the halogen substituents.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO-LUMO analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, computational methods can calculate the energies and visualize the spatial distribution of the HOMO and LUMO. This analysis helps in predicting how the molecule will interact with other reagents. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Fukui functions are used within the framework of DFT to provide more detailed information about the reactivity of different sites within a molecule. researchgate.net They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This analysis allows for the precise identification of the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). For this compound, Fukui function analysis would pinpoint specific atoms on the aromatic ring and the propanol (B110389) side chain that are most susceptible to different types of chemical reactions.
Computational Simulation of Spectroscopic Data
Computational methods are also employed to simulate various types of spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are highly dependent on the electronic environment of each nucleus. walisongo.ac.id Similarly, as mentioned earlier, IR and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. documentsdelivered.com These computational simulations are invaluable for interpreting experimental spectra and verifying the structure of newly synthesized compounds.
Lack of Available Data for Computational Studies on this compound
A thorough search of scientific literature and computational chemistry databases has revealed a significant gap in the available research concerning the specific compound this compound. Despite extensive queries, no published studies detailing the use of computational models to investigate the mechanistic pathways of reactions involving this molecule could be identified.
Consequently, the requested article section, "," and its subsection, "5.6. Mechanistic Studies of Reaction Pathways using Computational Models," cannot be generated at this time. The explicit requirements for detailed research findings and data tables on this topic cannot be met due to the absence of primary source material in the public domain.
While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, it appears that such studies have not yet been conducted or published for this compound. Therefore, any attempt to create the specified content would fall into speculation and would not adhere to the principles of scientific accuracy and reliance on sourced data.
Further research in the field of computational chemistry would be necessary to provide the detailed mechanistic insights and data requested for this specific compound.
Role of 1 3 Chloro 5 Fluorophenyl Propan 1 Ol As a Versatile Synthetic Intermediate
Utilization in the Synthesis of Complex Organic Molecules
The application of 1-(3-Chloro-5-fluorophenyl)propan-1-ol as a foundational element is notably demonstrated in the synthesis of sophisticated, biologically active molecules. nih.govevotec.com A prime example is its use in the development of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. nih.gov This complex molecule was identified as a potent and selective agonist for the human transient receptor potential cation channel subfamily M member 5 (TRPM5). nih.govevotec.com
The development of this TRPM5 agonist was part of a research initiative to find potential new treatments for gastrointestinal (GI) motility disorders. evotec.com The process began with high-throughput screening and progressed through lead development, culminating in the identification of the tetrahydroisoquinoline-based compound. nih.gov The incorporation of the 1-(3-chloro-5-fluorophenyl) moiety from the propanol (B110389) precursor was a critical step in achieving the desired potency and selectivity for the target receptor. nih.gov
Strategic Building Block for the Construction of Chiral Scaffolds and Advanced Intermediates
The presence of a chiral center at the carbinol carbon makes this compound a valuable chiral building block. Optically active intermediates are in high demand in the pharmaceutical industry, as a significant percentage of drugs in development are chiral. biointerfaceresearch.com The synthesis of enantiomerically pure compounds is crucial because different enantiomers of a drug can have vastly different biological activities.
The successful synthesis of the specific (1R, 3R) stereoisomer of the TRPM5 agonist underscores the importance of the propanol's chirality. nih.gov Achieving this specific three-dimensional arrangement was essential for the molecule's potent and selective interaction with its biological target. While the specific synthesis route from the propanol is detailed in specialized literature, the general principle involves using an enantiomerically pure form of the starting material or establishing the desired stereochemistry through asymmetric synthesis techniques. ontosight.ai This positions compounds like this compound as key strategic intermediates for constructing complex chiral scaffolds found in modern therapeutics.
Precursor for the Development of Derivatized Propanols
The chemical structure of this compound offers multiple sites for derivatization, enhancing its versatility. The secondary alcohol (hydroxyl group) is a primary site for chemical modification. It can undergo a range of reactions, such as esterification or conversion into other functional groups, which is a common strategy in medicinal chemistry to modulate a molecule's properties. researchgate.netacs.org For instance, derivatization of secondary alcohols to benzoates or picolinates is a known technique used for analysis and separation. researchgate.net
Furthermore, the halogenated phenyl ring provides additional opportunities for modification, making the compound a versatile intermediate. ontosight.ai The integration of the this compound structure into the complex tetrahydroisoquinoline ring of the TRPM5 agonist is a clear example of its use as a precursor that undergoes significant derivatization and transformation. nih.gov
Integration into Multi-Step Synthetic Pathways for Specialty Chemicals
Specialty chemicals, such as pharmaceuticals and agrochemicals, are characterized by their complex structures and specific functions. Their synthesis almost invariably involves multi-step pathways where simpler building blocks are sequentially assembled and modified. Phenylpropanol derivatives are frequently used as intermediates in the synthesis of drugs and other specialty materials. ontosight.ai
The journey from a relatively simple starting material like this compound to a complex drug candidate like the TRPM5 agonist exemplifies this integration. nih.govevotec.com The propanol serves as an early-stage intermediate, providing a key structural fragment that is carried through multiple subsequent reaction steps. This integration into a longer synthetic sequence is a hallmark of its utility, allowing chemists to efficiently build up molecular complexity to arrive at a high-value, functional final product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
